molecular formula C13H12N2OS B14009045 6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 82588-45-2

6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B14009045
CAS No.: 82588-45-2
M. Wt: 244.31 g/mol
InChI Key: KMBTXRZAQCGTID-UHFFFAOYSA-N
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Description

IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-b]thiazole family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- typically involves the annulation of the imidazole ring to the thiazole ring. One common method includes the reaction of substituted/phenyl acetic acid with thiosemicarbazide in the presence of concentrated sulfuric acid, followed by heating to 70–80°C . Another approach involves the reaction of ethyl 2-aminothiazole-4-acetate with 4-chloro-2′-bromoacetophenone in acetone to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- has several scientific research applications:

Mechanism of Action

The mechanism of action of IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- involves targeting specific molecular pathways. For instance, its anti-tuberculosis activity is attributed to its ability to inhibit QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- stands out due to its specific structural features and the presence of the 4-methylphenyl group, which may contribute to its unique biological activities and potential therapeutic applications.

Properties

CAS No.

82588-45-2

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C13H12N2OS/c1-9-2-4-10(5-3-9)12-11(8-16)15-6-7-17-13(15)14-12/h2-5,8H,6-7H2,1H3

InChI Key

KMBTXRZAQCGTID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)C=O

Origin of Product

United States

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